

Application Notes and Protocols for Evaluating Janagliflozin Activity Using Cell-Based Assays

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Compound of Interest

Compound Name: Janagliflozin

Cat. No.: B10822229

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Introduction

Janagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1][2] By blocking SGLT2, **Janagliflozin** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2] This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.[3] Beyond its glucose-lowering effects, preclinical and clinical studies suggest that **Janagliflozin** and other SGLT2 inhibitors may have additional cardiovascular and renal protective benefits.[4][5] These pleiotropic effects are thought to be mediated, in part, through the modulation of cellular signaling pathways related to inflammation and cellular stress.[4][6]

These application notes provide detailed protocols for cell-based assays to characterize the activity of **Janagliflozin**, including its inhibitory effect on glucose uptake and its potential cytotoxicity. Furthermore, methods to investigate its impact on key downstream signaling pathways, such as AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB), are described.

Data Presentation: In Vitro Activity of SGLT2 Inhibitors

While specific in vitro IC50 data for **Janagliflozin** against SGLT2 is not readily available in the public domain, the following table summarizes the reported IC50 values for other well-characterized SGLT2 inhibitors. This provides a comparative context for researchers evaluating the potency of new compounds like **Janagliflozin**.

Compound	Target	IC50 (nM)	Cell Line/System	Reference
Canagliflozin	hSGLT2	2.2 - 4.2	Cell-free/CHO or HEK293 cells	[7]
Dapagliflozin	hSGLT2	1.1	CHO cells	[7]
Empagliflozin	hSGLT2	3.1	CHO cells	[7]
Ertugliflozin	hSGLT2	0.877	Not specified	[7]
Sotagliflozin	hSGLT2	1.8	Not specified	[8]
Phlorizin	hSGLT2	39	Not specified	[7]

Experimental Protocols

SGLT2-Mediated Glucose Uptake Assay

This assay measures the ability of **Janagliflozin** to inhibit SGLT2-mediated glucose uptake in a cell-based system using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[4][9] Human kidney proximal tubule cells (e.g., HK-2) or a cell line stably overexpressing human SGLT2 (e.g., HEK293-hSGLT2 or CHO-hSGLT2) are suitable for this assay.[4][10]

Materials:

- HK-2 cells (or other suitable SGLT2-expressing cell line)
- Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
- 96-well black, clear-bottom microplates
- Krebs-Ringer-HEPES (KRH) buffer (with and without sodium)

- 2-NBDG
- **Janagliflozin** and other reference SGLT2 inhibitors
- DMSO (cell culture grade)
- Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
- Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Protocol:

- Cell Seeding: Seed the SGLT2-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (typically 5×10^4 cells/well). Culture overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare a stock solution of **Janagliflozin** in DMSO. On the day of the assay, prepare serial dilutions of **Janagliflozin** in KRH buffer. The final DMSO concentration in the assay should be $\leq 0.5\%$.
- Cell Treatment:
 - Gently wash the cell monolayer twice with pre-warmed KRH buffer.
 - Add 100 μ L of KRH buffer containing the desired concentration of **Janagliflozin** or vehicle control (DMSO) to each well.
 - Include control wells:
 - Total Uptake: Vehicle only in sodium-containing KRH buffer.
 - Non-specific Uptake: Vehicle in sodium-free KRH buffer (to measure SGLT-independent glucose uptake).
 - Positive Control: A known SGLT2 inhibitor (e.g., Canagliflozin) in sodium-containing KRH buffer.
 - Pre-incubate the plate at 37°C for 15-30 minutes.

- Glucose Uptake:
 - To initiate glucose uptake, add 10 μ L of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 μ M.
 - Incubate the plate at 37°C for 30-60 minutes.
- Termination and Lysis:
 - Terminate the uptake by aspirating the medium and washing the cells three times with 200 μ L of ice-cold KRH buffer.
 - Add 50-100 μ L of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
- Fluorescence Measurement: Measure the fluorescence of the cell lysates using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
- Data Analysis:
 - Subtract the background fluorescence from wells with no cells.
 - Calculate the SGLT2-specific glucose uptake by subtracting the non-specific uptake (sodium-free buffer) from the total uptake.
 - Determine the percentage inhibition of SGLT2-specific glucose uptake for each concentration of **Janagliflozin**.
 - Plot the percentage inhibition against the logarithm of the **Janagliflozin** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of **Janagliflozin** on cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases.[2]

Materials:

- Selected cell line (e.g., HK-2, HepG2)
- Cell culture medium
- 96-well clear microplates
- **Janagliflozin**
- DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate spectrophotometer (absorbance at 570 nm)

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow overnight.
- Compound Treatment:
 - Prepare serial dilutions of **Janagliflozin** in cell culture medium.
 - Remove the old medium from the cells and add 100 μ L of medium containing different concentrations of **Janagliflozin** or vehicle control.
 - Incubate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[\[8\]](#)
- Formazan Solubilization:

- Carefully remove the medium containing MTT.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete solubilization.[2]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (medium and MTT only) from all readings.
 - Calculate the percentage of cell viability for each **Janagliflozin** concentration relative to the vehicle-treated control cells.
 - Plot the percentage of cell viability against the logarithm of the **Janagliflozin** concentration to determine the CC50 (cytotoxic concentration 50%).

Western Blot Analysis of Signaling Pathways (AMPK and NF- κ B)

This protocol describes the detection of changes in the phosphorylation status of AMPK and key proteins in the NF- κ B pathway upon treatment with **Janagliflozin**.

Materials:

- Cell line of interest (e.g., macrophages, endothelial cells)
- Cell culture medium
- **Janagliflozin**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-AMPK α (Thr172), anti-AMPK α , anti-phospho-p65 (Ser536), anti-p65, anti-IkB α , and a loading control like β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

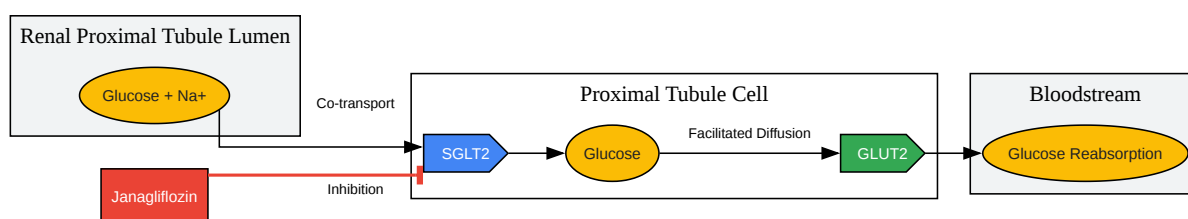
Protocol:

- Cell Treatment and Lysis:
 - Plate cells and treat with **Janagliflozin** at various concentrations and time points.
 - After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody of interest overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Detection:
 - Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the protein of interest (or its phosphorylated form) to the loading control and/or the total protein.
 - Compare the levels of protein phosphorylation between **Janagliflozin**-treated and control samples.

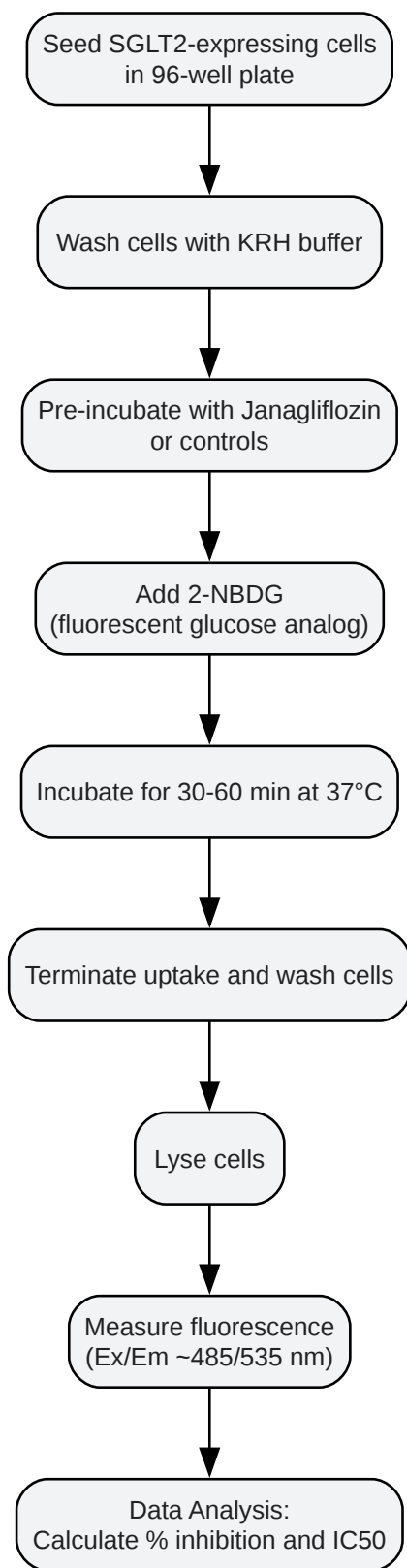
Visualizations

Signaling Pathways and Experimental Workflows



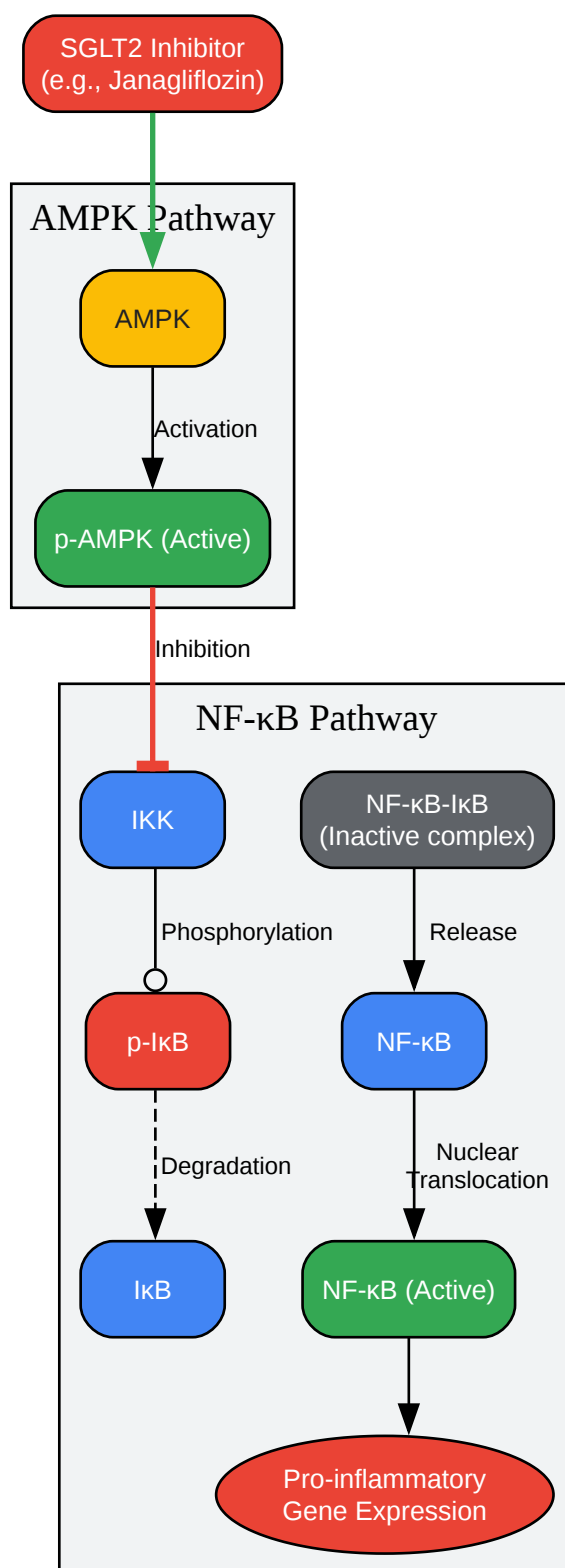
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Caption: Mechanism of SGLT2 inhibition by **Janagliflozin** in renal glucose reabsorption.



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Caption: Workflow for the 2-NBDG based glucose uptake assay.



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Caption: Potential downstream signaling effects of SGLT2 inhibitors on AMPK and NF- κ B pathways.

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